![molecular formula C20H20F2N2O2 B7634761 N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of DFP-10825 is not fully understood. However, studies have suggested that the compound may act as a histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression and induce apoptosis in cancer cells. Additionally, DFP-10825 has been shown to modulate the activity of various signaling pathways, including the Akt/mTOR and MAPK/ERK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as neuroprotective effects. Additionally, the compound has been shown to modulate the activity of various signaling pathways, which can have downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using DFP-10825 in lab experiments is its potential as a novel therapeutic agent for cancer and neurological disorders. Additionally, the compound's ability to modulate signaling pathways can provide insights into the underlying mechanisms of disease. However, one limitation of using DFP-10825 is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on DFP-10825. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential as a therapeutic agent for cancer and neurological disorders. Finally, research could explore the potential use of DFP-10825 in combination with other drugs to enhance its efficacy and reduce potential side effects.
Synthesis Methods
DFP-10825 can be synthesized using a multi-step process that involves the reaction of various reagents, including 2,3-difluorobenzaldehyde, 3,5-dimethylphenylacetic acid, and pyrrolidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
DFP-10825 has been shown to have potential applications in drug discovery and development, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated the compound's ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, DFP-10825 has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12-9-13(2)11-14(10-12)17-7-4-8-24(17)20(26)19(25)23-16-6-3-5-15(21)18(16)22/h3,5-6,9-11,17H,4,7-8H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGKKKLZUUOTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2C(=O)C(=O)NC3=C(C(=CC=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.